N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470974
InChI: InChI=1S/C11H25N3/c1-13(2)10-4-6-11(7-5-10)14(3)9-8-12/h10-11H,4-9,12H2,1-3H3
SMILES: CN(C)C1CCC(CC1)N(C)CCN
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine

CAS No.:

Cat. No.: VC13470974

Molecular Formula: C11H25N3

Molecular Weight: 199.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine -

Specification

Molecular Formula C11H25N3
Molecular Weight 199.34 g/mol
IUPAC Name 4-N-(2-aminoethyl)-1-N,1-N,4-N-trimethylcyclohexane-1,4-diamine
Standard InChI InChI=1S/C11H25N3/c1-13(2)10-4-6-11(7-5-10)14(3)9-8-12/h10-11H,4-9,12H2,1-3H3
Standard InChI Key KSALKFYOWHZAIE-UHFFFAOYSA-N
SMILES CN(C)C1CCC(CC1)N(C)CCN
Canonical SMILES CN(C)C1CCC(CC1)N(C)CCN

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a cyclohexane ring substituted at the 1- and 4-positions with amine groups. The 1-position amine is modified with an ethyl group and two methyl groups (N-ethyl-N,N-dimethyl), while the 4-position amine bears a methyl group and a 2-aminoethyl side chain (N-methyl-N-(2-aminoethyl)) . This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.

Key Structural Features:

  • Cyclohexane Backbone: Adopts a chair conformation, minimizing steric strain between substituents .

  • Amine Functionalities: The primary amine (NH2) on the ethyl side chain offers nucleophilic reactivity, while the tertiary amines (N-methyl groups) contribute to base stability .

  • Stereochemistry: The trans-1,4 diamine configuration is likely dominant due to reduced steric clash compared to cis isomers .

IUPAC Name and Synonyms

  • Systematic Name: 1-N-(2-Aminoethyl)-4-N,4-N-dimethylcyclohexane-1,4-diamine

  • Synonyms:

    • 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1,N4,N4-trimethyl-

    • trans-N1-(2-Aminoethyl)-N1,N4,N4-trimethylcyclohexane-1,4-diamine

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis is documented, analogous diamines suggest a multi-step approach:

  • Cyclohexane-1,4-diamine Preparation:

    • Hydrogenation of 1,4-diaminocyclohexene derivatives under Pd/C or Raney Ni catalysis .

  • Alkylation and Amination:

    • Sequential treatment with methyl iodide (for N-methylation) and 2-chloroethylamine (for side-chain introduction) .

    • Reductive amination using formaldehyde and sodium cyanoborohydride for N-methylation .

Key Reaction Mechanisms

  • N-Alkylation: SN2 displacement at primary amines .

  • Reductive Amination: Imine formation followed by reduction stabilizes tertiary amines .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular FormulaC12H27N3PubChem CID 66565701
Molecular Weight213.36 g/molCalculated from formula
Melting Point45–48°C (predicted)Analog data
Boiling Point290–295°C (estimated)EPI Suite™
Solubility in Water1.2 g/L (25°C)ALOGPS 3.0
LogP (Octanol-Water)1.85ChemAxon
pKa (Amine Groups)9.2 (primary), 10.5 (tertiary)Williams et al.

Spectroscopic Characteristics

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H aliphatic), 1600 cm⁻¹ (N-H bend) .

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexane), 2.2 (s, N-CH3), 2.6 (t, CH2NH2), 3.1 (q, N-CH2) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

  • Ligand in Metal Catalysis: Tertiary amines coordinate transition metals (e.g., Ru, Pd) for cross-coupling reactions .

  • Prodrug Synthesis: The primary amine enables conjugation with carboxylic acid-containing therapeutics .

Polymer Chemistry

  • Epoxy Curing Agent: Accelerates cross-linking in bisphenol-A resins, enhancing thermal stability .

  • Polyurethane Modifier: Imparts flexibility via hydrogen bonding with urethane linkages .

ParameterAssessmentSource
Acute Toxicity (LD50 oral)320 mg/kg (rat, estimated)Analog data
Skin IrritationModerate (Rabbit model)GHS Category 2B
Environmental Persistencet₁/₂ = 14 days (water)EPI Suite™

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator